molecular formula C21H20 B12596840 (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene CAS No. 608489-13-0

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B12596840
CAS No.: 608489-13-0
M. Wt: 272.4 g/mol
InChI Key: NMAAYCBIZZGVPA-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R)-2,5-Dibenzylbicyclo[2.2.1]hepta-2,5-diene is a chiral bicyclic diene of significant interest in advanced synthetic chemistry, particularly for developing asymmetric catalytic systems . Its rigid [2.2.1] bicyclic framework, furnished with benzyl groups at the 2 and 5 positions, creates a well-defined three-dimensional structure. The specified (1R,4R) absolute configuration at the bridgehead carbons results in a C₂-symmetric geometry, a feature highly prized in molecular design for its ability to reduce the number of possible diastereomeric transition states in enantioselective transformations . This compound's primary research value lies in its potential application as a precursor or core scaffold for chiral ligands and auxiliaries . Analogous C₂-symmetric dienes based on bicyclic frameworks have proven to be highly effective ligands for transition metals like rhodium in catalytic asymmetric conjugate additions (1,4-additions), enabling the construction of carbon-carbon bonds with high enantioselectivity . The mechanism of action, when coordinated to a metal center, involves creating a sterically hindered chiral environment that directs the approach of reactants, thereby controlling the stereochemistry of the resulting product . Researchers can explore its utility in various metal-catalyzed reactions, including cycloadditions and hydrofunctionalizations, to access enantiomerically enriched molecules for pharmaceutical and materials science applications . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

608489-13-0

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C21H20/c1-3-7-16(8-4-1)11-18-13-21-15-20(18)14-19(21)12-17-9-5-2-6-10-17/h1-10,13-14,20-21H,11-12,15H2/t20-,21-/m0/s1

InChI Key

NMAAYCBIZZGVPA-SFTDATJTSA-N

Isomeric SMILES

C1[C@@H]2C=C([C@H]1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1C2C=C(C1C=C2CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chiral Auxiliary Method

This method involves the use of chiral auxiliaries to induce chirality during the synthesis process. The process typically includes:

This approach has shown high enantioselectivity in producing (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene with yields reported between 88% and 99% depending on the specific conditions used.

Robinson Annulation Reaction

The Robinson annulation is a well-established method for forming bicyclic compounds. For (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene:

  • Process : A bridged Robinson annulation reaction is performed using phenyl and benzyl substituted reactants.
  • Yields : This method has been noted for its efficiency but typically results in lower overall yields compared to other methods.

Direct Synthesis from Norbornadiene Derivatives

This method leverages existing norbornadiene structures as precursors.

  • Reagents : Utilization of benzyl bromide or similar reagents in the presence of strong bases.
  • Conditions : The reaction is often conducted under reflux conditions to facilitate cyclization and substitution.

This direct approach can yield the target compound effectively but may require purification steps to isolate the desired stereoisomer.

Transition Metal-Catalyzed Reactions

Transition metal catalysts play a crucial role in enhancing the efficiency of the synthesis.

  • Catalysts Used : Rhodium-based catalysts are particularly effective for asymmetric reactions involving (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene.
  • Mechanism : These catalysts facilitate the addition of organoboron compounds to α,β-unsaturated carbonyls with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations in Bicyclo[2.2.1]hepta-2,5-diene Derivatives

Compound Substituents Key Applications Enantioselectivity (ee) References
(1R,4R)-2,5-Dibenzyl derivative Benzyl Rh-catalyzed 1,4 additions 85–93%
(1R,4R)-2,5-Dicyclohexyl derivative Cyclohexyl Rh-catalyzed asymmetric conjugate addition Not explicitly reported
(±)-2-Hydroxymethyl derivative Hydroxymethyl Prostaglandin analog synthesis 61–93% (after resolution)
Norbornadiene (parent compound) None General metal complexation (e.g., Ru, Rh) N/A
(1R,4R)-2-Methyl-2,5-diazabicycloheptane Methyl, diaza groups Asymmetric organocatalysis Moderate

Key Observations :

  • Steric and Electronic Effects : The benzyl groups in the target compound enhance enantioselectivity by creating a chiral pocket, whereas smaller substituents (e.g., methyl in diazabicycloheptanes) offer less steric guidance .
  • Catalytic Performance: The dibenzyl derivative outperforms simpler analogs (e.g., norbornadiene) in asymmetric catalysis due to tailored steric bulk .

Key Observations :

  • The cobalt-mediated route enables precise stereocontrol for the dibenzyl compound, while enzymatic resolution is critical for chiral hydroxymethyl derivatives .
  • Diazabicycloheptanes require distinct synthetic pathways due to nitrogen incorporation, limiting direct comparison .

Critical Analysis of Limitations and Advantages

  • Advantages of Dibenzyl Derivative :
    • Superior enantioselectivity in Rh-catalyzed reactions due to optimized steric profile.
    • Synthetic scalability via cobalt-mediated methods .
  • Limitations :
    • Sensitivity to reaction conditions (e.g., moisture, oxygen) compared to more robust diazabicycloheptanes .
    • Higher molecular weight may complicate purification vs. simpler analogs .

Biological Activity

(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound that has garnered attention for its potential applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its role as a chiral ligand in transition metal-catalyzed reactions and its implications in synthetic chemistry.

  • Molecular Formula : C21_{21}H20_{20}
  • Molecular Weight : 272.4 g/mol
  • CAS Number : 608489-13-0
  • Density : Not specified
  • Solubility : Soluble in organic solvents like ethanol and acetone; poorly soluble in water.

1. Catalytic Applications

The primary biological activity of (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene is its use as a chiral ligand in asymmetric catalysis. Research indicates that this compound can enhance the enantioselectivity of reactions involving organoboron and -tin reagents with α,β-unsaturated ketones.

  • Key Study Findings :
    • In a study by Hayashi et al., the compound was utilized in rhodium-catalyzed asymmetric 1,4-addition reactions, yielding products with enantioselectivities up to 99% .
    • The ligand's effectiveness is attributed to its C2_2-symmetry which allows for precise coordination with the metal center, facilitating selective reaction pathways.

2. Mechanistic Insights

The mechanism of action involves the formation of a metal-ligand complex that stabilizes the transition state during the reaction process. This stabilization is crucial for directing the selectivity of the addition reactions.

Case Study 1: Asymmetric Synthesis

In a notable application, (1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene was employed to achieve high enantioselectivity in the synthesis of complex organic molecules:

Reaction TypeCatalyst UsedEnantioselectivity (%)Reference
1,4-AdditionRhodiumUp to 99Hayashi et al., 2003

Case Study 2: Ligand Development

Further investigations into ligand development revealed that variations of this bicyclic structure could lead to improved catalytic properties:

Ligand VariationEnantioselectivity (%)Observations
(1R,4R)-DibenzylUp to 99High stability and reactivity
Modified LigandsVariesPotential for broader applications

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